4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C25H24N4O3S and a molecular weight of 460.559 g/mol . This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common synthetic route includes the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is usually catalyzed by an acid or base to facilitate the formation of the Schiff base intermediate, which then cyclizes to form the desired triazole compound.
Chemical Reactions Analysis
4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Scientific Research Applications
4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to metal ions, forming stable complexes that can inhibit enzymes or disrupt cellular processes . Additionally, the Schiff base moiety can interact with nucleophiles in biological systems, leading to the inhibition of key enzymes or the disruption of cellular pathways .
Comparison with Similar Compounds
Similar compounds to 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol include:
- 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
These compounds share similar structural features but differ in the substituents on the triazole ring, which can lead to variations in their biological activities and chemical properties .
Properties
Molecular Formula |
C25H24N4O3S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-4-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C25H24N4O3S/c1-3-31-21-11-7-10-20(15-21)24-27-28-25(33)29(24)26-16-19-12-13-22(30-2)23(14-19)32-17-18-8-5-4-6-9-18/h4-16H,3,17H2,1-2H3,(H,28,33)/b26-16+ |
InChI Key |
YGUCHPFPHNQYOL-WGOQTCKBSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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